molecular formula C6H5NO2 B124822 Nitrobenzene CAS No. 98-95-3

Nitrobenzene

Cat. No.: B124822
CAS No.: 98-95-3
M. Wt: 123.11 g/mol
InChI Key: LQNUZADURLCDLV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitrobenzene, the simplest aromatic nitro compound, primarily targets hemoglobin in the blood . It interacts with hemoglobin, leading to the oxidation of hemoglobin to methemoglobin .

Mode of Action

This compound undergoes reduction reactions to form various intermediates and by-products . The reduction of this compound can occur through different pathways, including catalytic reduction and acidic reduction . In these reactions, this compound is converted to aniline .

Biochemical Pathways

This compound is metabolized through various biochemical pathways. In one pathway, this compound is reduced to nitrosobenzene and then to phenylhydroxylamine . Phenylhydroxylamine can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol . In another pathway, this compound is degraded via 2-aminophenol to 2-aminomuconic semialdehyde, which is further degraded to pyruvate and acetaldehyde .

Pharmacokinetics

This compound is rapidly absorbed through the skin or airways but is eliminated slowly . After oral administration, the onset of effects could be delayed for up to 12 hours . This compound can be metabolized to p-aminophenol and p-nitrophenol .

Result of Action

The interaction of hemoglobin with the metabolites of this compound reduction (nitrosobenzene, phenylhydroxylamine, and aniline) leads to methemoglobinemia, a disorder that impairs the blood’s capacity to transport oxygen . This can result in symptoms such as cyanosis, tiredness, nausea, headache, and reduced breathing . Severe this compound poisoning can lead to neurological symptoms, hemolytic anemia, tachycardia, hypotension, cardiac arrhythmias, respiratory depression/failure, or even death .

Action Environment

The removal efficiency of this compound is influenced by various environmental factors. A high initial this compound concentration and high pH value are beneficial to this compound reduction . The removal efficiency increases when the pH is increased from 4 to 9 . The foam quality and foam injection rate have little effect on the total removal efficiency of this compound in soil . The total removal efficiency of this compound for low permeability is greater than that in high permeability medium .

Biochemical Analysis

Biochemical Properties

Nitrobenzene plays a significant role in various biochemical reactions, particularly in the degradation pathways of certain bacteria. It interacts with enzymes such as this compound nitroreductase, which catalyzes the reduction of this compound to aniline. This enzyme-mediated reaction involves the transfer of electrons from nicotinamide adenine dinucleotide phosphate (NADPH) to this compound, resulting in the formation of aniline and water. Additionally, this compound can interact with other biomolecules, including proteins and cofactors, facilitating its transformation and subsequent degradation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, this compound can induce the expression of specific genes involved in its degradation. This includes the upregulation of genes encoding this compound nitroreductase and other enzymes in the degradation pathway. In mammalian cells, this compound exposure can lead to oxidative stress, affecting cell signaling pathways and gene expression. It can also disrupt cellular metabolism by interfering with mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound nitroreductase binds to this compound and catalyzes its reduction to aniline. This enzyme-mediated reaction involves the transfer of electrons from NADPH to this compound, resulting in the formation of aniline and water. Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, leading to altered gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including oxidative stress and mitochondrial dysfunction. In in vitro and in vivo studies, prolonged exposure to this compound has been shown to affect cell viability and induce apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, this compound can induce oxidative stress, liver damage, and hematological changes. In animal studies, high doses of this compound have been associated with adverse effects such as anemia, hepatotoxicity, and neurotoxicity. The threshold for these toxic effects varies depending on the species and duration of exposure .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in bacteria capable of degrading aromatic compounds. The degradation of this compound involves its reduction to aniline by this compound nitroreductase, followed by further degradation through the aminophenol pathway. This pathway includes enzymes such as aminophenol mutase and aminophenol dioxygenase, which facilitate the breakdown of aniline into simpler compounds that can be assimilated by the bacteria .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, this compound can interact with transport proteins and binding proteins, facilitating its movement within the cell. The distribution of this compound within tissues depends on factors such as blood flow, tissue affinity, and metabolic activity .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. In bacterial cells, this compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its degradation. In mammalian cells, this compound can accumulate in mitochondria, leading to mitochondrial dysfunction and oxidative stress. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, nitrobenzene is prepared by the nitration of benzene. This process involves heating benzene to around 60°C with a mixture of concentrated nitric acid and concentrated sulfuric acid. The nitronium ion (NO₂⁺), formed by the interaction of the acids, acts as the active species in the nitration reaction . The reaction can be summarized as follows:

C6H6+HNO3C6H5NO2+H2OC₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O C6​H6​+HNO3​→C6​H5​NO2​+H2​O

The mixture is then heated in a water bath at 60°C for about an hour until a pale yellow oily layer of this compound forms. The this compound is separated, washed with dilute sodium carbonate to remove acidic impurities, and then dried with anhydrous calcium chloride before being distilled to obtain pure this compound .

Industrial Production Methods

Commercially, this compound is produced using both batch and continuous processes that employ mixed nitric and sulfuric acids. The production process is highly exothermic, releasing significant amounts of heat (ΔH = -117 kJ/mol), making it one of the most dangerous processes in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Zinc and hydrochloric acid, hydrogen with nickel or platinum catalysts, lithium aluminum hydride.

    Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products

    Aniline: Produced by the reduction of this compound.

    Phenylhydroxylamine: Formed in neutral or alkaline reduction conditions.

    Azobenzene: Produced by reduction with lithium aluminum hydride.

Comparison with Similar Compounds

Nitrobenzene can be compared with other nitroaromatic compounds such as:

    Nitrotoluene: Similar to this compound but with a methyl group attached to the benzene ring.

    Nitrophenol: Contains a hydroxyl group in addition to the nitro group.

    Nitrobenzodiazepines: Benzodiazepine derivatives with nitro groups.

This compound is unique due to its simple structure and its widespread use in the production of aniline .

Properties

IUPAC Name

nitrobenzene
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InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

LQNUZADURLCDLV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C6H5NO2
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DSSTOX Substance ID

DTXSID3020964
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Molecular Weight

123.11 g/mol
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Physical Description

Nitrobenzene appears as a pale yellow to dark brown liquid. Flash point 190 °F. Very slightly soluble in water. Toxic by inhalation and by skin absorption. Combustion give toxic oxides of nitrogen. Density 10.0 lb /gal., Liquid, Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 degrees F.]; [NIOSH], PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR., Yellow to dark brown, oily liquid with a pungent odor like paste shoe polish., Yellow, oily liquid with a pungent odor like paste shoe polish. [Note: A solid below 42 °F.]
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Boiling Point

411.4 °F at 760 mmHg (EPA, 1998), 210.8 °C, 211 °C, 411 °F
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Flash Point

190.4 °F (EPA, 1998), 88 °C, 190 °F (88 °C) (Closed cup), 88 °C c.c., 190 °F
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Solubility

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992), Slightly soluble in carbon tetrachloride; very soluble in ethanol, diethyl ether, acetone, benzene, Soluble in ~500 parts water; freely soluble in alcohol, benzene, ether, oils, Readily soluble in most organic solvents and is completely miscible with diethyl ether, benzene, and alcohol., Slightly soluble in water with a solublity of 0.19% at 20 °C and 0.8% at 80 °C, In water, 2.09X10+3 mg/L at 25 °C, 2.09 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2, 0.2%
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Density

1.2037 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2037 g/cu cm at 20 °C, Density: 1.199 g/cu cm at 25 °C/4 °C; Specific heat: 1.509 J/g at 30 °C, Relative density (water = 1): 1.2, 1.20
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Vapor Density

4.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.2, 4.3
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Vapor Pressure

1 mmHg at 111.92 °F (EPA, 1998), 0.24 [mmHg], Vapor pressure: 1 mm Hg at 44.4 °C, Vapor pressure, Pa at 20 °C: 20, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg
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Mechanism of Action

Methemoglobinemia, which may be defined as a metHb concentration exceeding 2-3% of total Hb, arises when the rate of metHb formation exceeds the rate of reduction of oxidized heme iron, and it can develop by three distinct mechanisms: genetic mutation resulting in the presence of abnormal Hb, a deficiency of metHb reductase enzyme, and toxin-induced oxidation of Hb. Small amounts of metHb are continually produced due to autoxidation of Hb during the normal respiratory function of loading and unloading of oxygen by erythrocytes. A variety of xenobiotics, including nitrobenzene and aromatic amines, can cause methemoglobinemia by accelerating the oxidation of Hb to metHb, which loses its ability to combine reversibly with oxygen, The particular redox chemistry associated with nitrobenzene metabolism in red blood cells (RBCs) is of special interest because of its association with the development of methemoglobinemia. ...An association of metHb formation with the reduction of nitrobenzene to nitrosobenzene, phenylhydroxylamine, and aniline by nitroreductases present within intestinal microflora /has been observed/. Moreover, in vitro incubation of RBCs with nitrobenzene does not result in the formation of metHb. Taken together, these findings suggest that it is the presence and cycling of the reductive products of nitrobenzene within RBCs that cause the conversion of oxyhemoglobin (oxyHb) to metHb. ... The primary metabolic event in the formation of metHb (Fe3+) from oxyHb (Fe2+) as a result of nitrobenzene exposure is the cycling between phenylhydroxylamine and nitrosobenzene., In acute ... and subchronic studies in rodents ..., lesions in the brain stem and cerebellum were the most life-threatening toxic effects seen. In severe methemoglobinemia arising from extensive nitrobenzene poisoning, central nervous system effects may be predicted on the basis of hypoxia alone. It has also been hypothesized that these lesions might represent a hepatic encephalopathy secondary to the liver toxicity of nitrobenzene ... Other results suggest that it is possible that brain parenchymal damage may have resulted from anoxia or hypoxia due to vascular damage or decreased blood flow to affected areas ... Another possible mechanism for the central nervous system damage is the formation of superoxide radicals or toxic hydroxyl radicals generated from hydrogen peroxide ... Evidence has been adduced to indicate that the ability of a related compound, dinitrobenzene, to cause cell death in in vitro co-cultures of rat brain astrocytes and brain capillary endothelial cells (a blood-brain barrier model) is at least partly due to the generation of hydroxyl radicals in the culture., ... Cecal contents obtained and incubated in an anaerobic environment are capable of reducing nitrobenzene. Incubation of radioactive nitrobenzene with isolated rat hepatocytes under aerobic conditions produces no metabolites detectable by counting fractions of eluate from a high pressure liquid chromatographic system and no measurable disappearance of the parent compound. ... Conventional rats excrete an oral dose of nitrobenzene in the urine as an unknown metabolite, p-hydroxyacetanilide-sulfate, p-nitrophenol-sulfate, and m-nitrophenol-sulfate. /It was/ concluded that it is clear that metabolism by both mammalian and bacterial enzyme systems is important to the expression of toxicity of nitroaromatic compounds., For more Mechanism of Action (Complete) data for NITROBENZENE (6 total), please visit the HSDB record page.
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Impurities

Benzene, o-Nitrotoluene, p-Nitrotoluene, p-Dinitrobenzene, m-Dintrobenzene, o-Dinitrobenzene, Toluene, Water (purity > 98.9%)
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Color/Form

Greenish-yellow crystals or yellow, oily liquid, Colorless to yellow, oily liquid (Note: A solid below 42 degrees F)., Bright-yellow crystals or pale-yellow to colorless, oily liquid

CAS No.

98-95-3
Record name NITROBENZENE
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Melting Point

42 °F (EPA, 1998), 5.7 °C, 5 °C, 42 °F
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Synthesis routes and methods I

Procedure details

A suspension of 3-nitrophenol (837 mg, 6.02 mmole), 1-chloro-3-[imidazo-1-yl]-propane (871 mg, 1 eq), K2CO3 (3.3 gm, 4 eq) and NaI (1.0 gm, 1.1 eq) in DMF was heated at 120° C. for 6 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with DMF. The solvent was removed from the filtrate and the residue was chromatographed (radial chromatography; 4 mm silica gel plate that was eluted with a step gradient of DCM containing 0, 1, 2.5, 5, 7.5% MeOH) to afford 400 mg of 3-[3-imidazo-1-ylpropyloxy]]-nitrobenzene. This was treated with 10% palladium on charcoal (400 mg) in EtOH under a hydrogen atmosphere for 4 hr. Removal of the catalyst and the solvent left 3-[3-imidazo-1-ylpropyloxy]]-aniline was then coupled with 319A as described for 570 to afford 576 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.33 min). Beginning with 4-nitrophenol and 1-chloro-3-[imidazo-1-yl]-propane 577 (HPLC retention time (YMC ODS S5 4.6×30 mm): 1.42 min) was prepared in a similar manner as 576.
Quantity
837 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-chloro-3-[imidazo-1-yl]-propane
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Twenty grams of nitrobenzene and 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)-palladium was placed in a 300 ml. stainless steel rocking autoclave. This was sealed and pressurized with ethylene to 600 psi and heated to 160° C. This temperature was maintained for 17 hours. The autoclave was then cooled and vented. After opening the vessel the reaction mixture was analyzed by gas chromatography. This analysis showed that 6.8 grams of 2-methylquinoline (54.0% efficiency) was obtained together with 0.6 grams of aniline (7.1% efficiency) and 7 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)-palladium
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Five
Yield
7.1%

Synthesis routes and methods IV

Procedure details

A. Spitzer and R. Stewart, J. Org. Chem., 1974, 39, 3936 disclose nitrating aromatics in the presence of a trifluoroacetic acid medium. In one example benzene and sodium nitrate were reacted together in a 1:1 molar ratio at room temperature to form nitrobenzene in a 99.9% yield. In another example sodium nitrite was reacted with benzene in the same 1:1 molar concentration and at the same temperature as the nitrate example, however, nitrobenzene yield was only about 3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99.9%

Synthesis routes and methods V

Procedure details

To a refluxing solution of 1-bromo-4-nitrobenzene (0.80 g, 3.98 mmol) in tolulene (200 mL) was added tetrakis(triphenylphosphine)palladium(0) (75 mg). After 20 min, 2-(tributylstannyl)-3,4-didecyloxythiophene (2.87 g, 4.19 mmol) was added via a syringe. After complete addition, the mixture was refluxed for a total of 15 h. After cooling, the mixture was filtered and evaporated to afford a solid. Filtration using hot hexane gave 1-(3,4-didecyloxy)thien-2-yl)-4-nitrobenzene, recrystallized from ethanol containing 2% acetone, 1.17 g, yield=57%, mp=40-41.5° C. IR (KBr) 3127, 2919, 1594, 1512, 1464, 1339 and 848. 1H NMR (δ ppm): 0.880 (t, J=7.2 Hz, 6H), 1.411 (m, 28H), 1.769 (m, 4H), 3.986 (t, J=7.2 Hz, 2H), 4.092 (t, J=7.2 Hz, 2H), 6.263 (s, 1H), 7.903 (d, J=10.2 Hz, 2H) and 8.208 (d, J=10.2 Hz, 2H). 13C NMR (δ ppm): 14.26, 22.69, 29.34, 29.60, 30.12, 30.64, 30.73, 31.71, 31.91, 32.37, 70.18, 73.09, 97.19, 122.46, 123.94, 126.94, 140.16, 145.08, 145.94 and 150.98. MS(EI) m/z (rel int): 517 [(M)+, 42], 377 [(M+ --C10H20), 18], 359 [(M+ --C10H22O),5], 333 [(M+ --C11H20S), 3],237 [(M+ --C20H40), 55] and 190 [(M+ --C20H41NO2), 8]. Anal. Calcd for C30H47NO4S: C, 69.59; H, 9.15; N, 2.71; S, 6.19. Found: C, 69.61; H, 9.20; N, 2.63; S, 6.06.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One
Name
2-(tributylstannyl)-3,4-didecyloxythiophene
Quantity
2.87 g
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Nitrobenzene
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Nitrobenzene
Reactant of Route 3
Nitrobenzene
Reactant of Route 4
Nitrobenzene
Reactant of Route 5
Nitrobenzene
Reactant of Route 6
Nitrobenzene
Customer
Q & A

Q1: What are the main toxic effects of nitrobenzene on living organisms?

A1: this compound exhibits toxicity to a variety of organisms. In bean seedlings, exposure to this compound negatively affects seed germination, reduces plant height and root length, and causes abnormal root growth []. In marine microalgae, this compound exposure inhibits the growth of Alexandrium tamarense and Pavlova viridis while stimulating the growth of Thalassiosira weissflogii to some extent. This suggests species-specific responses to this compound exposure [].

Q2: How does this compound interact with biological systems at the cellular level?

A2: While the exact mechanism of interaction remains under investigation, research suggests that this compound's toxicity stems from its metabolites. Studies in mice show that a mixture of this compound's primary metabolites (p-Nitrophenol, p-Aminophenol, and p-Nitroaniline) exhibits significant toxicity, causing adverse effects even at relatively low doses []. This highlights the importance of understanding the metabolic fate of this compound in assessing its overall toxicity.

Q3: How does this compound contamination affect aquatic environments?

A3: this compound contamination poses a significant threat to aquatic ecosystems. Its presence in water bodies can lead to the inhibition of growth and chlorophyll a content in sensitive microalgae species, disrupting the delicate balance of these ecosystems. This highlights the importance of monitoring and controlling this compound release into the environment, particularly in areas with sensitive aquatic life [].

Q4: What is the environmental fate of this compound, and how is it degraded naturally?

A4: this compound undergoes various transformation processes in the environment. Photodegradation, or breakdown by sunlight, plays a crucial role in its natural attenuation in surface waters. The rate of photodegradation is influenced by factors like light intensity, depth, and the presence of dissolved organic matter []. Additionally, microbial communities contribute to this compound degradation, utilizing it as a source of carbon and energy. Some bacterial species can mineralize this compound completely, breaking it down into harmless byproducts [].

Q5: What types of microorganisms are involved in this compound degradation?

A5: A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound. Pseudomonas pseudoalcaligenes JS45, for example, degrades this compound via a reductive pathway, converting it to 2-aminophenol, which then undergoes ring cleavage []. Other bacterial species, such as Comamonas sp. strain JS765, utilize an oxidative pathway for complete mineralization of this compound []. This diversity in degradation pathways highlights the potential for bioremediation strategies.

Q6: How do environmental factors influence the biodegradation of this compound?

A6: Environmental factors significantly impact microbial activity and, consequently, this compound biodegradation rates. For instance, the presence of inorganic anions like CO32-, PO43-, SiO32-, and S2- can hinder this compound reduction by structural ferrous iron, a naturally occurring reducing agent []. Additionally, factors like temperature, pH, and the availability of nutrients can influence the growth and activity of this compound-degrading microorganisms, ultimately affecting the efficacy of bioremediation [, ].

Q7: What analytical methods are commonly employed for the detection and quantification of this compound in environmental samples?

A8: Gas chromatography (GC) and liquid chromatography (LC) coupled with various detection systems are widely used for analyzing this compound. GC methods often require complex pre-treatment steps, while LC methods offer a simpler alternative, such as ultra-performance liquid chromatography (UPLC) [, ]. These techniques enable the sensitive and selective determination of this compound in complex matrices like water and soil, facilitating monitoring and assessment of contamination levels.

Q8: What are the challenges associated with analyzing trace levels of this compound in environmental samples?

A9: Analyzing trace levels of this compound in complex environmental matrices presents several challenges. The presence of co-contaminants can interfere with the analysis, requiring effective extraction and separation techniques to isolate this compound. Additionally, achieving low detection limits is crucial for accurately assessing the extent of contamination, particularly in environments with stringent regulatory standards []. Developing robust and reliable analytical methods is essential for accurate monitoring and risk assessment of this compound contamination.

Q9: Can this compound be used as a starting material for the synthesis of other valuable chemicals?

A10: Yes, this compound serves as a crucial starting material for the production of aniline, a key intermediate in the synthesis of pharmaceuticals, polymers, dyes, and other chemicals. Catalytic hydrogenation, often using nickel or palladium catalysts, is a common method for converting this compound to aniline [, ]. Optimizing these catalytic processes is crucial for achieving high yields and selectivity while minimizing the formation of unwanted byproducts.

Q10: What are the challenges associated with the catalytic reduction of this compound to aniline?

A11: The selective reduction of the nitro group in this compound to an amine group, while avoiding the reduction of other functional groups that might be present, can be challenging []. Additionally, catalyst deactivation due to byproduct accumulation requires the development of robust and stable catalytic systems for industrial applications [].

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